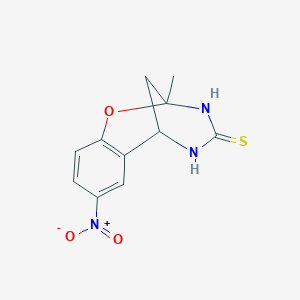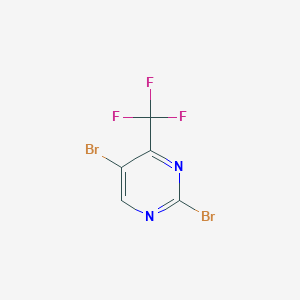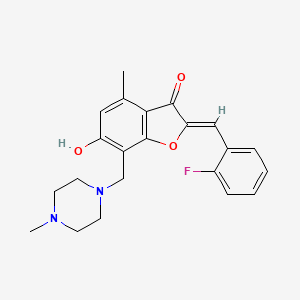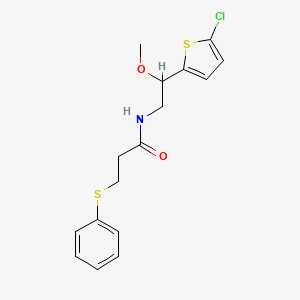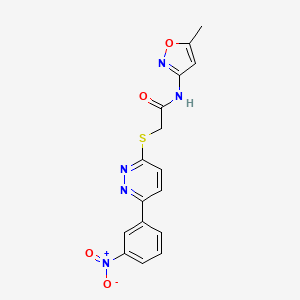![molecular formula C26H19N3O2 B2656109 13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-67-3](/img/structure/B2656109.png)
13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” has a molecular formula of C26H19N3O2 . It is a complex organic molecule with potential applications in various fields.
Synthesis Analysis
The synthesis of acridine derivatives, including “this compound”, involves various chemical reactions . The development of aza-acridine and other heteroatom-substituted acridine derivatives has been emphasized to broaden the applicability of acridine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C26H19N3O2 . The structure of acridine derivatives is critical to their function and potential applications .Chemical Reactions Analysis
Acridine derivatives, including “this compound”, have been actively researched for their chemical reactions . The reactivity of the sulfonyl group varies dramatically, which has been used extensively in medicinal chemistry, synthesis, and materials science .Applications De Recherche Scientifique
Acridine Derivatives and Their Properties
Synthesis and Structural Analysis : Acridine derivatives, similar to 13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, have been extensively studied for their synthesis and structural properties. For example, 9-Chloro-1-methyl-7-phenyl-5,6-dihydro-13H-indolo[3,2-c]acridine has been prepared and analyzed for its crystal structure, indicating the potential for varied applications in materials science and chemistry (Sridharan, Prasad, & Zeller, 2009).
Potential Antitumor Activity : Certain nitro acridine derivatives, similar in structure to the compound , have been investigated for their antitumor properties. For instance, the dihydrochloride of 1-nitro-9-/dimethylamino-propylamino/-acridine, known as C-283 or ‘Ledaarin’, is used as an anti-tumor drug (Kołodziejczyk & Arendt, 1975).
Carbonic Anhydrase Inhibition : Compounds containing acridine sulfonamide/carboxamide structures, which bear resemblance to this compound, have been synthesized and shown to be potent inhibitors of human carbonic anhydrase, suggesting potential therapeutic uses (Aday et al., 2018).
Acetylcholinesterase Inhibition for Alzheimer's Disease : Novel acridine sulfonamide hybrid compounds have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, suggesting their potential application in the treatment of Alzheimer's disease (Ulus et al., 2018).
Genetic Toxicology of Acridines : Research into the genetic toxicology of acridines, including derivatives similar to this compound, has revealed that these compounds bind tightly to DNA by intercalation, and exhibit a broad spectrum of biological activities including antibacterial, antiprotozoal, and anticancer properties (Ferguson & Denny, 1991).
Photophysical Properties in Organic Synthesis : The study of acridine and carbazole derived electron donors, including those similar to the discussed compound, in the synthesis of thermally activated delayed fluorescent emitters, highlights the importance of these compounds in the field of organic electronics and photonics (Yoo, Song, & Lee, 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
13-[(4-nitrophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-29(31)20-12-9-17(10-13-20)16-28-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)27-25(19)26(22)28/h1-10,12-13,15H,11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWAVRDFSHSQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656026.png)
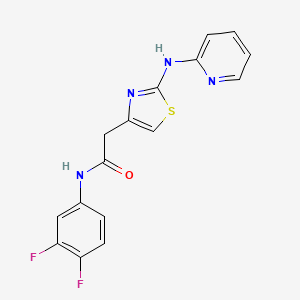
![N-(1-cyanocyclopentyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2656029.png)
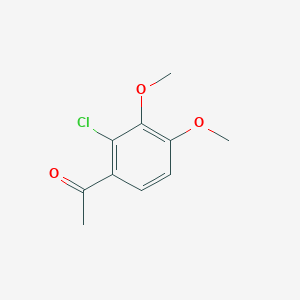
![2-[(6-ethyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-(2-methoxybenzyl)acetamide](/img/structure/B2656031.png)
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)
